N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromo-substituted aromatic ring, a formyl group, and a methoxyphenoxy group, which contribute to its unique chemical properties and potential biological activities. The compound's IUPAC name reflects its complex structure, which is significant in various chemical and biological studies.
This compound can be classified under organic compounds, specifically acetamides. It is synthesized for research purposes and may have applications in medicinal chemistry due to its structural characteristics. The compound's molecular formula is , indicating the presence of bromine, carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves several steps:
The synthesis may also involve optimization of reaction parameters such as catalyst selection and solvent choice to enhance yield and purity. Industrial production methods could utilize automated systems for large-scale synthesis.
The molecular structure of N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide features:
This complex structure allows for various chemical interactions and biological activities.
The compound's molecular weight is approximately 388.3 g/mol. Its InChI representation provides a detailed description of its atomic connectivity.
N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo several chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the formyl group, which can participate in nucleophilic addition reactions.
The mechanism of action for N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves:
Research into this compound's mechanism of action is ongoing, with studies focusing on its antimicrobial or anticancer properties.
Relevant data on melting point and boiling point are not readily available but are crucial for practical applications in laboratories.
N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has potential applications in:
This compound's unique structure makes it a subject of interest in both academic research and industrial applications, particularly in fields related to pharmaceuticals and materials science.
The retrosynthetic deconstruction of N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS# 443663-18-1) reveals two primary synthons: the brominated aniline derivative and the formyl-containing phenoxyacetate fragment. This strategic disconnection targets the C–N acetamide bond as the final bond-forming step, preceding the ether linkage (C–O bond) formation in the phenoxyacetate moiety [1] [3]. The molecular architecture dictates a convergent synthesis where the brominated aryl amine (2-bromo-4,5-dimethylaniline) and the aldehyde-functionalized phenyl ether (2-(4-formyl-2-methoxyphenoxy)acetic acid) are synthesized independently before coupling. This approach capitalizes on the commercial availability or synthetic accessibility of substituted anilines and salicylaldehyde derivatives, allowing for modular modifications of electronic and steric properties on either ring system [3] [5].
Table 1: Retrosynthetic Disconnections for Target Compound
Target Bond | Synthon A | Synthon B | Bond Formation Strategy |
---|---|---|---|
Acetamide (C–N) | 2-Bromo-4,5-dimethylaniline | 2-(4-Formyl-2-methoxyphenoxy)acetic acid | Carbodiimide-mediated coupling |
Ether (C–O) | 2-Methoxy-4-hydroxybenzaldehyde | Chloroacetic acid | Williamson ether synthesis |
The retrosynthetic logic prioritizes the formation of the ether linkage before the acetamide bond due to the superior stability of the ester intermediate under subsequent amidation conditions. This sequence prevents potential side reactions involving the aldehyde functionality during etherification [3]. The strategic placement of the formyl group para to the ether oxygen enhances its electrophilicity, facilitating subsequent derivatization (e.g., reductive amination, condensation) essential for generating molecular diversity in medicinal chemistry applications [1] [9].
The synthesis of the brominated aryl precursor, specifically 2-bromo-4,5-dimethylaniline, involves electrophilic bromination of 4,5-dimethylaniline using bromine in acetic acid, yielding the regioselective ortho-brominated product essential for subsequent amide coupling [10]. Crucially, the methyl substituents at C4 and C5 enhance nucleophilicity at the ortho position through steric acceleration, achieving yields >75% with minimal di- or tri-bromination byproducts when reaction temperatures are maintained below 5°C [10]. Parallel synthesis of the formylphenoxy fragment employs Williamson etherification between commercially available 5-formylvanillin (4-hydroxy-5-methoxyisophthalaldehyde) and alkyl halides. Treatment of 4-hydroxy-3-methoxybenzaldehyde with ethyl bromoacetate under basic conditions (K₂CO₃, acetone, reflux) yields ethyl 2-(4-formyl-2-methoxyphenoxy)acetate, which is subsequently hydrolyzed to 2-(4-formyl-2-methoxyphenoxy)acetic acid [6] [9].
Table 2: Key Intermediate Synthesis Parameters
Intermediate | Reaction Conditions | Key Reagents/Catalysts | Reported Yield (%) | Purity Concerns |
---|---|---|---|---|
2-Bromo-4,5-dimethylaniline | 0-5°C, Bromine/AcOH | Acetic acid, Na₂SO₃ (quench) | 75-82% | Di-bromination impurities (<5%) |
2-(4-Formyl-2-methoxyphenoxy)acetic acid | Reflux, 8h | K₂CO₃, Ethyl bromoacetate, H₂O/THF hydrolysis | 68% | Incomplete ester hydrolysis |
Activated ester (for coupling) | 0°C → RT, 12h | DCC, NHS, Anhydrous DMF | 95% (activation) | Dicyclohexylurea removal |
Coupling efficiency between these fragments is critically dependent on the activation state of the carboxylic acid. Pre-activation of 2-(4-formyl-2-methoxyphenoxy)acetic acid using N-hydroxysuccinimide (NHS) and N,N′-dicyclohexylcarbodiimide (DCC) in anhydrous DMF generates an active ester that reacts efficiently with 2-bromo-4,5-dimethylaniline, minimizing racemization and epimerization risks associated with direct acid chloride routes [3] [6]. This stepwise approach achieves isolated yields exceeding 70% for the final acetamide when conducted under inert atmosphere conditions [3].
Carbodiimide-based catalysts dominate the amide coupling of sterically hindered intermediates like 2-bromo-4,5-dimethylaniline and 2-(4-formyl-2-methoxyphenoxy)acetic acid. DCC (N,N′-Dicyclohexylcarbodiimide) remains widely employed but necessitates rigorous post-reaction purification to remove the insoluble dicyclohexylurea (DCU) byproduct, which can contaminate the desired acetamide and complicate scale-up [7]. Modern alternatives such as EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) offer advantages through water-soluble urea derivatives, enabling homogeneous reaction workup. However, EDC·HCl exhibits reduced efficacy with electron-deficient anilines (e.g., ortho-brominated substrates), requiring stoichiometric additives like HOBt (Hydroxybenzotriazole) to suppress O-acylisourea formation and enhance coupling yields to >85% [3] [7].
Table 3: Catalytic System Performance Comparison
Catalytic System | Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity Issues |
---|---|---|---|---|---|
DCC | None | 0→25 | 12 | 75% | DCU precipitation, requires filtration |
EDC·HCl | HOBt | 25 | 4 | 88% | Competitive hydrolysis at >30°C |
CDI | DMAP | 40 | 2 | 82% | Imidazole carbamate formation |
PyBOP | DIEA | -15→0 | 1 | 90% | High cost, phosphonate byproducts |
Nucleophilic catalysts play a pivotal role in accelerating acylation. DMAP (4-Dimethylaminopyridine), used at 5-10 mol%, facilitates acyl transfer by generating a highly reactive acylpyridinium intermediate, reducing reaction times from >12 hours to 2-4 hours for sterically congested aryl amines [7]. Nevertheless, DMAP can catalyze aldehyde dimerization (e.g., benzoin condensation) in substrates containing unprotected formyl groups, necessitating careful temperature control (<25°C) and the avoidance of strongly basic conditions [3] [9]. For large-scale syntheses, CDI (1,1′-Carbonyldiimidazole) provides an efficient, mild alternative with gaseous byproducts (CO₂, imidazole), simplifying purification while maintaining yields exceeding 82% [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1